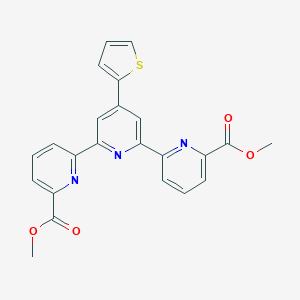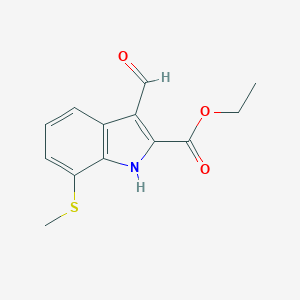![molecular formula C17H18BrNO5S B288155 Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1998 by Bayer AG and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate involves the inhibition of several protein kinases that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of Raf kinase, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. It also inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, or the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit angiogenesis, which is a critical step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate in lab experiments include its potent inhibitory effects on protein kinases that are involved in cancer cell growth and proliferation. However, there are limitations to its use, including its potential toxicity to normal cells and the development of drug resistance in cancer cells.
Orientations Futures
There are several future directions for the study of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of more potent and selective inhibitors of protein kinases that are involved in cancer cell growth and proliferation. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new drug delivery systems for this compound may improve its therapeutic efficacy and reduce its toxicity to normal cells.
In conclusion, this compound is a chemical compound that has shown great promise as a potential therapeutic agent for the treatment of cancer. Its potent inhibitory effects on protein kinases that are involved in cancer cell growth and proliferation make it a promising candidate for further study and development. However, more research is needed to fully understand its mechanism of action, potential side effects, and optimal therapeutic applications.
Méthodes De Synthèse
The synthesis of Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C17H18BrNO5S |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
ethyl 4-[(5-bromo-2-methoxy-4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H18BrNO5S/c1-4-24-17(20)12-5-7-13(8-6-12)19-25(21,22)16-10-14(18)11(2)9-15(16)23-3/h5-10,19H,4H2,1-3H3 |
Clé InChI |
VBFFFCVQRSHQKM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288072.png)
![4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288073.png)
![4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288076.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B288079.png)
![2-{[1-(Aminosulfonyl)-2-naphthyl]sulfanyl}benzoic acid](/img/structure/B288080.png)




![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)